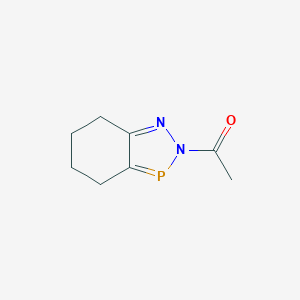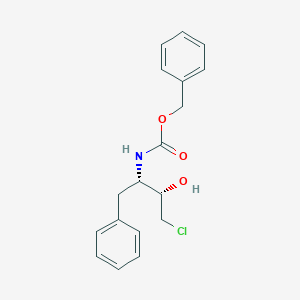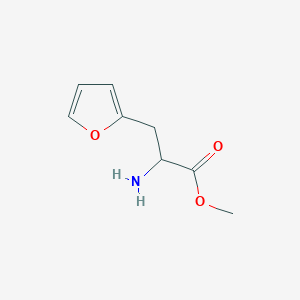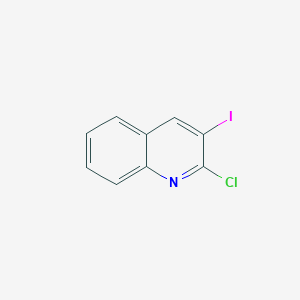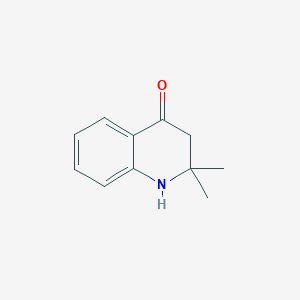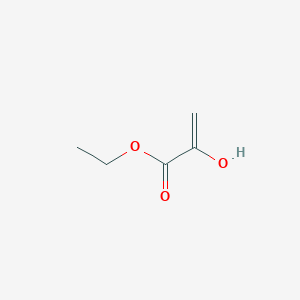
Ethyl 2-hydroxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxyprop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a pungent odor. It is an important monomer used in the production of various polymers, including acrylics, adhesives, and coatings. Ethyl acrylate is a highly reactive compound that can undergo polymerization and copolymerization reactions with a variety of other monomers. In
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydroxyprop-2-enoate acrylate is related to its reactivity as a monomer. When exposed to a suitable initiator, such as a peroxide, Ethyl 2-hydroxyprop-2-enoate acrylate can undergo polymerization reactions to form long chains of polymer. The resulting polymer can have a variety of physical and chemical properties, depending on the monomers used in the reaction.
Efectos Bioquímicos Y Fisiológicos
Ethyl acrylate is a highly reactive compound that can cause skin and eye irritation upon contact. It is also a respiratory irritant and can cause lung damage if inhaled in high concentrations. Ethyl acrylate has been shown to have mutagenic and carcinogenic effects in animal studies, although the relevance of these findings to humans is unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl acrylate is a useful monomer for the synthesis of various polymers, including polyacrylates and copolymers. It is relatively easy to handle and can be used in a variety of reaction conditions. However, Ethyl 2-hydroxyprop-2-enoate acrylate is highly reactive and can be difficult to control in some reactions. It is also a hazardous compound that requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on Ethyl 2-hydroxyprop-2-enoate acrylate. One area of interest is the synthesis of new polymers with unique physical and chemical properties. Another area of research is the development of safer and more efficient methods for handling and disposing of Ethyl 2-hydroxyprop-2-enoate acrylate. Finally, there is a need for further investigation into the potential health effects of Ethyl 2-hydroxyprop-2-enoate acrylate exposure, particularly in occupational settings.
Métodos De Síntesis
The synthesis of Ethyl 2-hydroxyprop-2-enoate acrylate involves the esterification of acrylic acid with ethanol. The reaction is catalyzed by sulfuric acid and is typically carried out at high temperatures and pressures. The resulting product is purified by distillation and can be used as a monomer for polymerization reactions.
Aplicaciones Científicas De Investigación
Ethyl acrylate has a wide range of applications in scientific research. It is used as a monomer for the synthesis of various polymers, including polyacrylates, polymethacrylates, and copolymers. These polymers have a variety of applications in the fields of adhesives, coatings, and plastics. Ethyl acrylate is also used as a solvent for the synthesis of other compounds and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
ethyl 2-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYUBHDPOIZRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxyprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

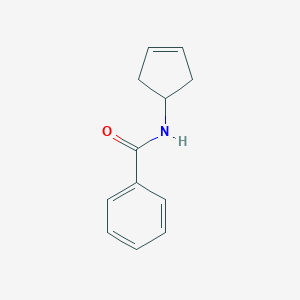
![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
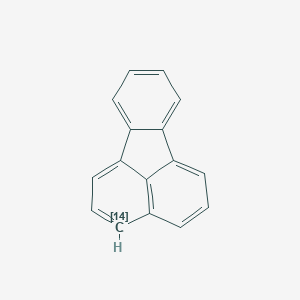
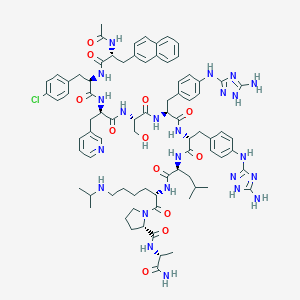
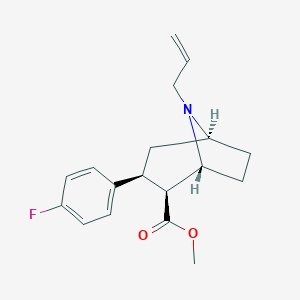
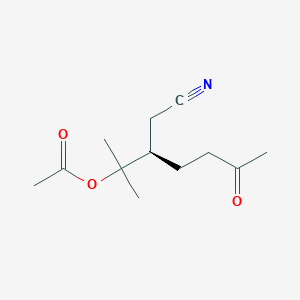
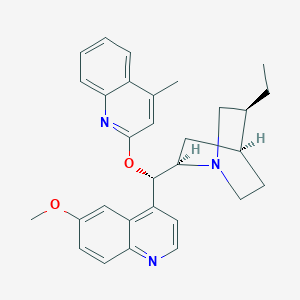
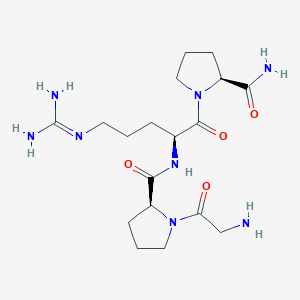
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
